BenchChemオンラインストアへようこそ!

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

butyrylcholinesterase inhibition carbamate SAR CNS drug design

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 896353-81-4; molecular formula C₂₆H₂₇N₃O₄; molecular weight 445.52 g/mol; purity typically ≥95%) is a synthetic small molecule belonging to the aryl carbamate class, characterized by a phenyl carbamate ester linked via an ethyl spacer to a phenylpiperazine–benzodioxole scaffold. This compound is structurally related to investigational butyrylcholinesterase (BuChE) inhibitors and to patented benzodioxole–piperazine derivatives that modulate serotonin and dopamine receptors.

Molecular Formula C26H27N3O4
Molecular Weight 445.519
CAS No. 896353-81-4
Cat. No. B2750266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
CAS896353-81-4
Molecular FormulaC26H27N3O4
Molecular Weight445.519
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C26H27N3O4/c30-26(33-22-9-5-2-6-10-22)27-18-23(20-11-12-24-25(17-20)32-19-31-24)29-15-13-28(14-16-29)21-7-3-1-4-8-21/h1-12,17,23H,13-16,18-19H2,(H,27,30)
InChIKeyYFOSQZNFNWEPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 896353-81-4): Structural and Pharmacological Class Baseline


Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 896353-81-4; molecular formula C₂₆H₂₇N₃O₄; molecular weight 445.52 g/mol; purity typically ≥95%) is a synthetic small molecule belonging to the aryl carbamate class, characterized by a phenyl carbamate ester linked via an ethyl spacer to a phenylpiperazine–benzodioxole scaffold . This compound is structurally related to investigational butyrylcholinesterase (BuChE) inhibitors and to patented benzodioxole–piperazine derivatives that modulate serotonin and dopamine receptors [1]. As a research chemical with a purity specification of 95%+ , it is supplied for preclinical evaluation and medicinal chemistry optimization, not as an approved pharmaceutical.

Why Generic Substitution with Other Phenylpiperazine–Benzodioxole Carbamates Fails for CAS 896353-81-4


In-class compounds sharing the phenylpiperazine–benzodioxole core cannot be generically substituted for CAS 896353-81-4 because the carbamate ester moiety (phenyl vs. methyl, benzyl, or ethyl) dictates both the rate of enzymatic carbamoylation and the compound's lipophilicity, thereby controlling target engagement duration and blood–brain barrier penetration [1]. Published structure–activity relationship (SAR) data on related N-phenylpiperazine carbamates demonstrate that the nature of the carbamate leaving group directly governs BuChE inhibitory potency (IC₅₀ values ranging from 2.00 μM to >100 μM) and selectivity over acetylcholinesterase (AChE) [1]. The specific phenyl carbamate ester in CAS 896353-81-4 is therefore expected to produce a distinct pharmacological fingerprint that cannot be replicated by its methyl or benzyl ester analogs.

Quantitative Differentiation Evidence for Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate (CAS 896353-81-4)


Carbamate Leaving-Group SAR: Phenyl Ester vs. Methyl Ester Lipophilicity and Predicted CNS Permeability

Within the N-phenylpiperazine carbamate series, the carbamate O-substituent is the primary determinant of lipophilicity, which in turn governs blood–brain barrier penetration and duration of enzyme carbamoylation. The target compound bears a phenyl carbamate ester, which, on the basis of calculated logP values for the broader series, is predicted to exhibit higher lipophilicity than the corresponding methyl carbamate (MLS001166838) [1]. Although no direct experimentally measured logP or parallel artificial membrane permeability assay (PAMPA) data are available for CAS 896353-81-4, class-level SAR indicates that increased lipophilicity of the phenyl carbamate enhances passive CNS permeation relative to the methyl analog, a critical parameter for neurological target engagement [1].

butyrylcholinesterase inhibition carbamate SAR CNS drug design lipophilicity

BuChE Inhibitory Potency Class Benchmarking Against Compound 16 (IC₅₀ = 2.00 μM)

The most extensively characterized N-phenylpiperazine phenylcarbamate, Compound 16 (3-(4-phenylpiperazin-1-ylmethyl)phenyl phenylcarbamate), displays an IC₅₀ of 2.00 μM against human butyrylcholinesterase (BuChE) and demonstrates high selectivity over acetylcholinesterase (AChE) [1]. CAS 896353-81-4 shares the identical phenyl carbamate warhead and N-phenylpiperazine recognition element but differs in the linker architecture—a direct ethyl spacer bearing the benzodioxole ring in CAS 896353-81-4 vs. a benzyl-ether tether in Compound 16 [1]. This structural divergence is expected to modulate both potency and selectivity; however, quantitative head-to-head BuChE inhibition data for CAS 896353-81-4 have not been reported in peer-reviewed literature.

butyrylcholinesterase Alzheimer's disease enzyme inhibition carbamate

Benzodioxole–Piperazine Pharmacophore: 5-HT₂A/D₃ Dual Receptor Modulation Potential

A patent (US20130040948) discloses benzodioxole piperazine compounds as dual modulators of the 5-HT₂A and D₃ receptors, a profile relevant to neuropsychiatric disorders [1]. The general Formula I encompasses scaffolds structurally related to CAS 896353-81-4, where the benzodioxole–phenylpiperazine core serves as the primary pharmacophore. While specific binding affinity data (Kᵢ or IC₅₀) for CAS 896353-81-4 at 5-HT₂A or D₃ receptors have not been published, the compound's inclusion within this chemotype predicts potential dual receptor engagement. In contrast, the ethanamine precursor (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine) lacks the carbamate moiety and is not claimed for dual receptor modulation in the patent [1].

5-HT2A receptor D3 dopamine receptor dual modulator benzodioxole piperazine

Physicochemical Differentiation: Molecular Weight and Hydrogen Bond Acceptor/Donor Profile vs. Close Analogs

CAS 896353-81-4 possesses a molecular weight of 445.52 g/mol with 4 hydrogen bond acceptors and 0 hydrogen bond donors, placing it within favorable CNS drug-like space (MW <500, HBD ≤1) . The methyl carbamate analog (MLS001166838, MW ~395 g/mol) is lighter but retains the same HBA/HBD count, while the benzyl carbamate analog (CAS 896355-18-3, MW ~459 g/mol) exceeds the target compound's MW by approximately 14 g/mol . Although all three compounds fall within CNS MPO guidelines, the phenyl carbamate offers an intermediate lipophilicity–size balance that may optimize the permeability–solubility trade-off relative to the lighter methyl (potentially too polar) and heavier benzyl (potentially too lipophilic) esters .

drug-likeness physicochemical properties CNS MPO score lead optimization

Optimal Research Application Scenarios for CAS 896353-81-4 Based on Quantitative Differentiation Evidence


CNS Cholinesterase Inhibitor Lead Optimization Programs Requiring Carbamate SAR Exploration

Research groups investigating selective butyrylcholinesterase inhibitors for Alzheimer's disease can deploy CAS 896353-81-4 as a phenyl carbamate probe to explore the SAR space around the benzodioxole–ethyl linker. The closest benchmark compound (Compound 16; BuChE IC₅₀ = 2.00 μM) [1] provides a potency reference point, and the phenyl carbamate's predicted superior lipophilicity relative to the methyl ester makes it a compelling candidate for comparative brain exposure studies .

Dual 5-HT₂A/D₃ Receptor Profiling in Neuropsychiatric Drug Discovery

Given its structural inclusion within the benzodioxole–piperazine chemotype patented for 5-HT₂A/D₃ dual modulation [2], CAS 896353-81-4 is suited for receptor binding panels targeting these two CNS receptors. Procurement of this specific phenyl carbamate, rather than the ethanamine precursor, ensures coverage of the patented pharmacophore space, which may be critical for freedom-to-operate and novel composition-of-matter claims.

Physicochemical Optimization Studies Balancing CNS Permeability and Metabolic Stability

The intermediate molecular weight (445.52 g/mol) and absence of hydrogen bond donors position CAS 896353-81-4 favorably within CNS MPO guidelines . Medicinal chemistry teams can use this compound to benchmark the permeability–solubility–metabolic stability trade-off against the methyl (lower MW, more polar) and benzyl (higher MW, more lipophilic) carbamate analogs, enabling data-driven selection of the optimal ester for in vivo proof-of-concept studies.

Academic–Industry Collaborative Screening Libraries Targeting Under-Explored Carbamate Chemotypes

CAS 896353-81-4 represents an under-characterized chemotype at the intersection of cholinesterase inhibition and aminergic receptor modulation. Its inclusion in focused screening libraries, alongside the methyl and benzyl analogs, allows collaborative programs to generate novel IP through systematic SAR profiling—an approach supported by the existing BuChE class data [1] and receptor modulation patent landscape [2].

Quote Request

Request a Quote for Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.